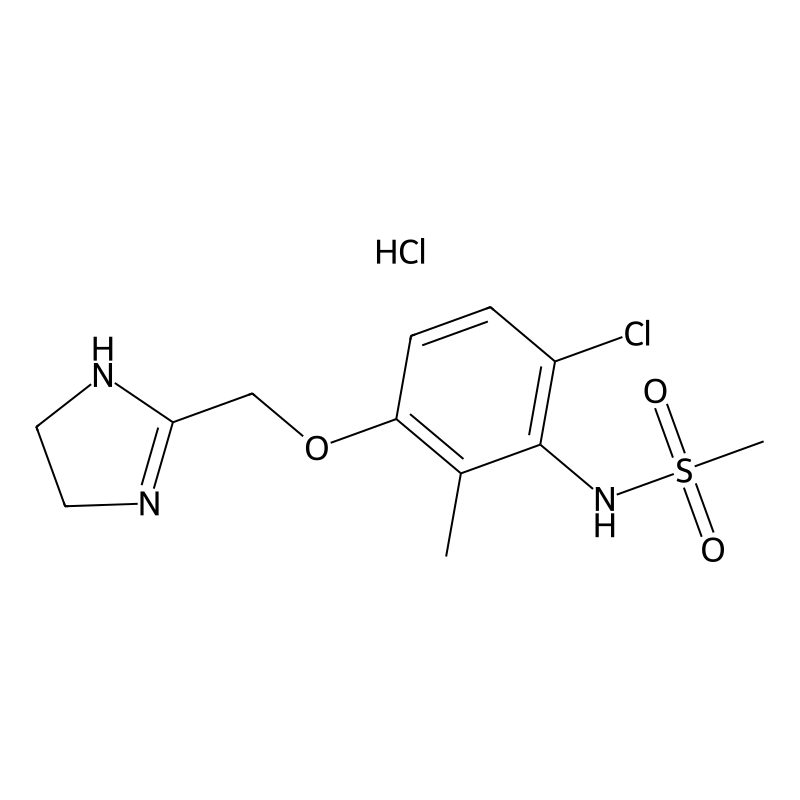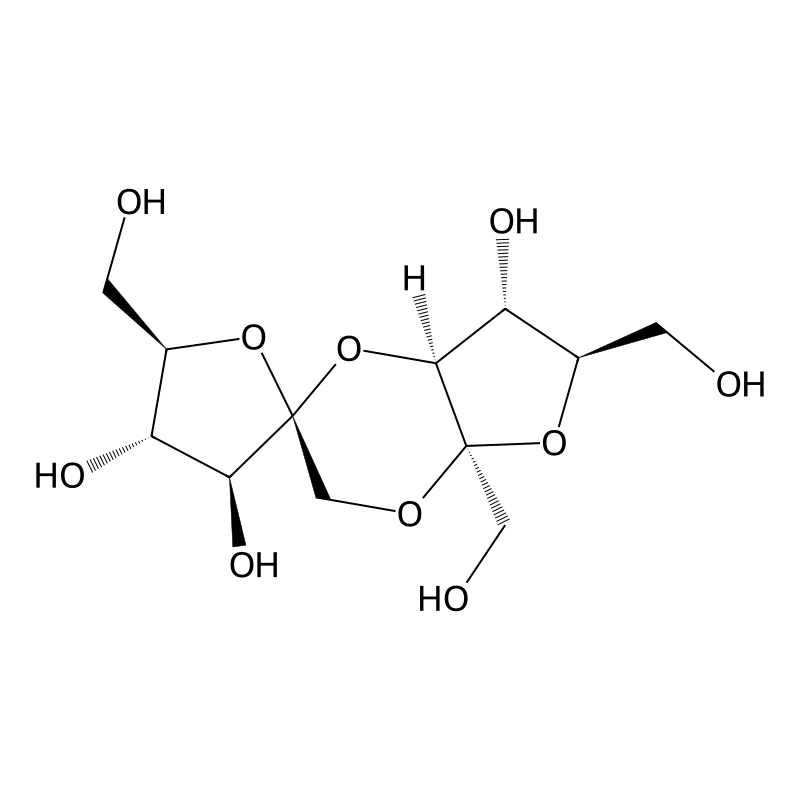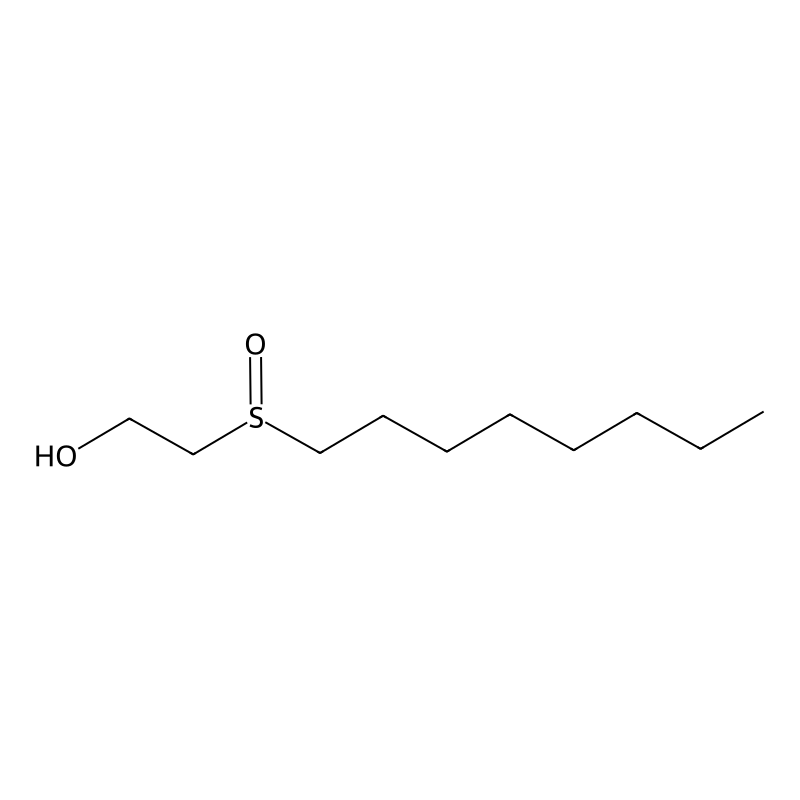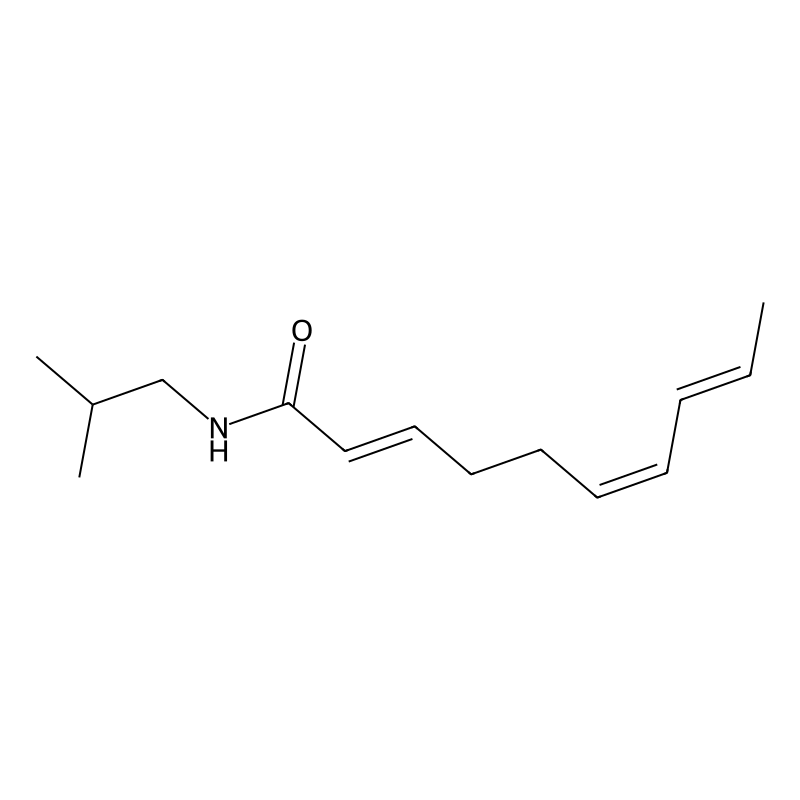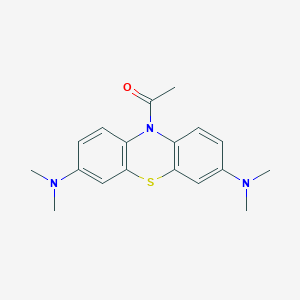Siremadlin
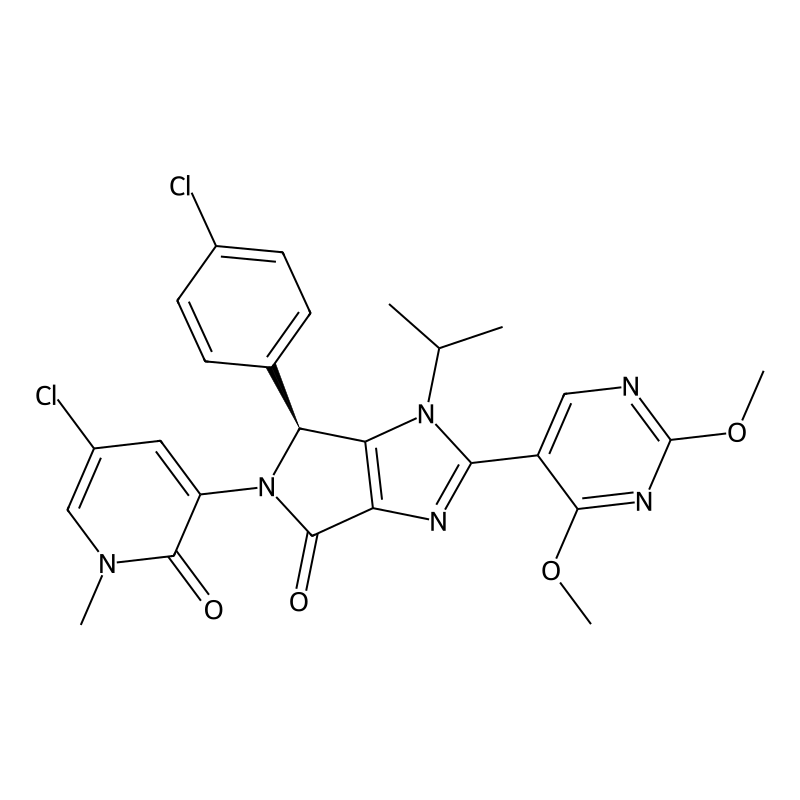
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Mechanism of Action
Siremadlin works by inhibiting the MDM2 protein. MDM2 naturally binds to p53 and targets it for degradation. By blocking this interaction, siremadlin allows p53 levels to rise within the cell. This increase in p53 activity can lead to several anti-tumor effects, including:
- Cell cycle arrest: p53 can halt the cell cycle, preventing cancer cells from dividing. [Source: National Cancer Institute ]
- DNA repair: p53 can promote DNA repair mechanisms, helping to fix damage that could lead to cancer development. [Source: National Cancer Institute ]
- Apoptosis (programmed cell death): In some cases, p53 can trigger apoptosis in damaged or cancerous cells. [Source: National Cancer Institute ]
Research Applications
Siremadlin is currently being investigated in clinical trials for various types of cancer, including:
Siremadlin, also known by its developmental code HDM201, is a selective inhibitor of the interaction between the murine double minute-2 protein and the tumor suppressor protein p53. This compound is classified as an antineoplastic agent and is particularly notable for its ability to enhance the activity of wild-type p53, which is often compromised in various cancers due to MDM2 overexpression. Siremadlin has demonstrated promising results in preclinical studies and is currently undergoing clinical trials for several malignancies, including acute myeloid leukemia and solid tumors .
Siremadlin has shown single-agent activity in various preclinical models, particularly in cell lines expressing wild-type p53. It has been observed to induce the expression of p21 and PUMA (p53 upregulated modulator of apoptosis), leading to cell cycle arrest and apoptosis respectively . In clinical trials, siremadlin exhibited a manageable safety profile with common side effects including thrombocytopenia, which is consistent with on-target effects related to MDM2 inhibition .
Siremadlin is primarily being investigated for its applications in oncology. Its main therapeutic potential lies in treating cancers characterized by wild-type p53 and overexpressed MDM2, such as:
- Acute Myeloid Leukemia: Demonstrated activity in early-phase clinical trials.
- Soft Tissue Sarcomas: Particularly well-differentiated liposarcoma and dedifferentiated liposarcoma.
- Other Solid Tumors: Including colorectal cancer and myelodysplastic syndromes .
Interaction studies have focused on combining siremadlin with other therapeutic agents to enhance its efficacy. For example, combining siremadlin with ribociclib (a cyclin-dependent kinase 4/6 inhibitor) has shown early signs of antitumor activity in patients with advanced liposarcoma . Such combination therapies aim to activate multiple tumor suppressor pathways simultaneously.
Siremadlin is part of a broader class of MDM2 inhibitors that are being developed for cancer therapy. Here are some similar compounds:
| Compound Name | Mechanism of Action | Development Status |
|---|---|---|
| Idasanutlin | Inhibits MDM2-p53 interaction | Clinical trials ongoing |
| AMG-232 | Selectively inhibits MDM2 | Clinical trials ongoing |
| APG-115 | MDM2 antagonist | Clinical trials ongoing |
| BI-907828 | Inhibits MDM2 | Preclinical studies |
| Milademetan | Targets MDM2 | Clinical trials ongoing |
Uniqueness of Siremadlin: What sets siremadlin apart from these compounds is its specific design aimed at enhancing p53 activity through selective inhibition of MDM2 without significantly affecting other pathways. This selectivity potentially leads to fewer side effects compared to broader-spectrum inhibitors.
Molecular Formula and Weight
Siremadlin exhibits a complex molecular composition with the molecular formula C₂₆H₂₄Cl₂N₆O₄ [1] [3]. The compound possesses a molecular weight of 555.4 grams per mole, as determined through computational analysis by PubChem [1]. The exact mass of siremadlin has been precisely calculated as 554.1236087 daltons, with an identical monoisotopic mass value [1]. This molecular weight places siremadlin within the range typical of small molecule pharmaceutical compounds designed for protein-protein interaction inhibition [9].
The heavy atom count for siremadlin is 38, contributing to its substantial molecular complexity [1]. The molecular composition includes two chlorine atoms, six nitrogen atoms, and four oxygen atoms distributed throughout the polycyclic structure [1] [2]. These heteroatoms play crucial roles in the compound's binding affinity and selectivity for its molecular target [1].
Table 1: Molecular Composition Data for Siremadlin
| Property | Value | Reference Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₄Cl₂N₆O₄ | PubChem [1] |
| Molecular Weight (g/mol) | 555.4 | PubChem [1] |
| Exact Mass (Da) | 554.1236087 | PubChem [1] |
| Monoisotopic Mass (Da) | 554.1236087 | PubChem [1] |
| Heavy Atom Count | 38 | PubChem [1] |
IUPAC Nomenclature and Structural Identification
The complete International Union of Pure and Applied Chemistry nomenclature for siremadlin is (4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one [1] [4]. This systematic name reflects the compound's complex pyrrolo[3,4-d]imidazol core structure with multiple substituted aromatic rings [1].
The Chemical Abstracts Service registry number for siremadlin is 1448867-41-1, providing a unique identifier for the compound [1] [2] [3]. The International Chemical Identifier key is AGBSXNCBIWWLHD-FQEVSTJZSA-N, which serves as a standardized digital representation of the molecular structure [1] [3].
The Simplified Molecular Input Line Entry System representation is CC(C)N1C2=C(C(=O)N([C@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC [1]. This linear notation captures the stereochemical configuration and complete connectivity of all atoms within the molecule [1].
Stereochemistry and Isomerism
Siremadlin contains one defined atom stereocenter, specifically at the carbon bearing the 4-chlorophenyl substituent [1]. The absolute configuration at this chiral center is designated as S according to the Cahn-Ingold-Prelog priority rules [1] [4]. This stereochemical designation is critical for the compound's biological activity, as the S-enantiomer demonstrates significantly enhanced binding affinity compared to alternative stereoisomers [6].
The compound exhibits no undefined atom stereocenters and no defined or undefined bond stereocenters, indicating a single, well-defined three-dimensional structure [1]. The presence of only one chiral center results in two possible enantiomers, with the S-configuration being the pharmacologically active form [4]. The stereochemical purity of siremadlin is maintained through specific synthetic approaches that establish the correct absolute configuration during the manufacturing process [6].
The rigid polycyclic framework of siremadlin restricts conformational flexibility, contributing to the compound's selectivity and binding affinity [6]. The locked conformation ensures optimal presentation of key pharmacophoric elements for target protein recognition [6].
Physicochemical Properties
Solubility and Partition Coefficient
Siremadlin demonstrates limited aqueous solubility, being classified as insoluble in water under standard conditions [20]. The compound exhibits significantly enhanced solubility in organic solvents, with dimethyl sulfoxide solubility reported as greater than or equal to 56.75 milligrams per milliliter, corresponding to 102.18 millimolar concentration [2] [15] [20]. Ethanol solubility reaches 100 milligrams per milliliter, equivalent to 180.04 millimolar [20].
The partition coefficient, expressed as XLogP3-AA, is 3.6, indicating moderate lipophilicity [1]. This value places siremadlin within the acceptable range for oral bioavailability while maintaining sufficient lipophilicity for cellular membrane penetration [9]. The predicted logP value of 4.19 from alternative calculation methods suggests similar lipophilic characteristics [3].
The predicted water solubility is 0.00972 milligrams per milliliter according to computational models [3]. The logS value of -4.8 confirms the compound's poor aqueous solubility profile [3]. These solubility characteristics are typical for compounds designed to inhibit protein-protein interactions, which often require higher molecular weights and lipophilicity [9].
Melting Point and Stability
The predicted boiling point for siremadlin is 736.5 ± 70.0 degrees Celsius, indicating thermal stability under normal storage conditions [2] [15]. The compound's density is predicted to be 1.47 ± 0.1 grams per cubic centimeter [2] [15]. These physical properties suggest a crystalline solid with moderate thermal stability [15].
Siremadlin requires storage at -20 degrees Celsius to maintain chemical stability over extended periods [2] [7] [15]. The compound appears as a white to off-white solid in its pure form [2] [7] [15]. Stability testing has demonstrated that siremadlin can withstand room temperature shipping without requiring cooling measures, indicating reasonable short-term thermal stability [20].
The predicted pKa value is 1.33 ± 0.29, suggesting that siremadlin remains predominantly unionized under physiological pH conditions [2] [15]. This characteristic contributes to the compound's membrane permeability and cellular uptake properties [15].
Table 2: Physicochemical Properties of Siremadlin
| Property | Value | Prediction Method/Source |
|---|---|---|
| XLogP3-AA | 3.6 | PubChem [1] |
| Water Solubility (mg/mL) | 0.00972 | ALOGPS [3] |
| DMSO Solubility (mg/mL) | ≥56.75 | Experimental [2] [15] |
| Ethanol Solubility (mg/mL) | 100 | Experimental [20] |
| Predicted Boiling Point (°C) | 736.5 ± 70.0 | ChemicalBook [2] [15] |
| Predicted Density (g/cm³) | 1.47 ± 0.1 | ChemicalBook [2] [15] |
| Predicted pKa | 1.33 ± 0.29 | ChemicalBook [2] [15] |
Chemical Forms and Salt Derivatives
Siremadlin Succinate Structure and Properties
Siremadlin succinate represents the salt form of siremadlin complexed with succinic acid in a 1:1 stoichiometric ratio [12] [14]. The molecular formula for siremadlin succinate is C₂₆H₂₄Cl₂N₆O₄·C₄H₆O₄, reflecting the association of one molecule of siremadlin with one molecule of succinic acid [14]. The Chemical Abstracts Service registry number for siremadlin succinate is 1638193-48-2, distinct from the free base form [14] [17].
The succinate salt form possesses a calculated molecular weight of 673.49 grams per mole, representing the combined molecular weights of siremadlin (555.4 g/mol) and succinic acid (118.09 g/mol) [14]. The Unique Ingredient Identifier code for siremadlin succinate is 0XPX99P4ZT, as assigned by the Food and Drug Administration Global Substance Registration System [14].
The succinate salt formation involves ionic or hydrogen bonding interactions between the basic sites of siremadlin and the carboxylic acid groups of succinic acid [14]. This salt formation often improves the physical and pharmaceutical properties of the parent compound, including enhanced stability and modified solubility characteristics [11].
Comparative Analysis of Various Forms
The free base form of siremadlin and its succinate salt derivative exhibit distinct physicochemical profiles that influence their pharmaceutical development and formulation approaches [12] [14] [17]. The free base form, with molecular formula C₂₆H₂₄Cl₂N₆O₄, serves as the parent compound for biological activity studies [1] [2].
Both forms maintain the same core molecular structure responsible for biological activity, with the succinate salt providing potential advantages in pharmaceutical formulation [12] [14]. The salt form may offer improved stability, modified dissolution characteristics, and enhanced handling properties compared to the free base [11] [17].
The development status differs between the two forms, with both the free base and succinate salt undergoing clinical evaluation [12] [16] [17]. The succinate salt form has progressed to Phase II clinical trials for specific indications, demonstrating its viability as a pharmaceutical candidate [17].
Table 3: Comparative Analysis of Siremadlin Chemical Forms
| Property | Siremadlin (Free Base) | Siremadlin Succinate |
|---|---|---|
| Molecular Formula | C₂₆H₂₄Cl₂N₆O₄ | C₂₆H₂₄Cl₂N₆O₄·C₄H₆O₄ |
| Molecular Weight (g/mol) | 555.4 | 673.49 |
| CAS Registry Number | 1448867-41-1 | 1638193-48-2 |
| UNII Code | 0282IF4JC8 | 0XPX99P4ZT |
| Salt Type | Free base | Succinate salt (1:1) |
| Development Status | Phase I/II Clinical Trials | Clinical Development |
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Wikipedia
Dates
2: Holzer P. Discovery of Potent and Selective p53-MDM2 Protein-Protein Interaction Inhibitors as Anticancer Drugs. Chimia (Aarau). 2017 Oct 25;71(10):716-721. doi: 10.2533/chimia.2017.716. PubMed PMID: 29070416.
3: Chapeau EA, Gembarska A, Durand EY, Mandon E, Estadieu C, Romanet V, Wiesmann M, Tiedt R, Lehar J, de Weck A, Rad R, Barys L, Jeay S, Ferretti S, Kauffmann A, Sutter E, Grevot A, Moulin P, Murakami M, Sellers WR, Hofmann F, Jensen MR. Resistance mechanisms to TP53-MDM2 inhibition identified by in vivo piggyBac transposon mutagenesis screen in an Arf(-/-) mouse model. Proc Natl Acad Sci U S A. 2017 Mar 21;114(12):3151-3156. doi: 10.1073/pnas.1620262114. Epub 2017 Mar 6. PubMed PMID: 28265066; PubMed Central PMCID: PMC5373361.
4: Furet P, Masuya K, Kallen J, Stachyra-Valat T, Ruetz S, Guagnano V, Holzer P, Mah R, Stutz S, Vaupel A, Chène P, Jeay S, Schlapbach A. Discovery of a novel class of highly potent inhibitors of the p53-MDM2 interaction by structure-based design starting from a conformational argument. Bioorg Med Chem Lett. 2016 Oct 1;26(19):4837-4841. doi: 10.1016/j.bmcl.2016.08.010. Epub 2016 Aug 9. PubMed PMID: 27542305.
